Methyl 6-Bromo-5-isopropyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepine-8-carboxylate is a chemical compound with the molecular formula and a molecular weight of approximately 328.21 g/mol. It is classified as a building block in organic synthesis and is noted for its potential applications in medicinal chemistry, particularly in the development of inhibitors for various biological targets.
Methyl 6-Bromo-5-isopropyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepine-8-carboxylate belongs to the oxazepine class of compounds, which are characterized by a seven-membered heterocyclic ring containing nitrogen and oxygen. This specific compound is recognized for its brominated and isopropyl-substituted structure, which contributes to its unique chemical properties.
The synthesis of Methyl 6-Bromo-5-isopropyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepine-8-carboxylate typically involves multi-step synthetic routes that may include:
Technical details regarding reaction conditions such as temperature, solvents, and catalysts can vary based on the specific synthetic pathway employed.
The compound features a complex molecular structure with several functional groups including:
The structural representation can be denoted using SMILES notation: COC(=O)C1=C/C(Br)=C2C(=C/1)/OCCCN/2C(C)C
.
The compound's structural data can be summarized as follows:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 328.21 g/mol |
CAS Number | 2268817-77-0 |
Purity | 95% |
Methyl 6-Bromo-5-isopropyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepine-8-carboxylate can participate in various chemical reactions due to its functional groups:
Technical details regarding these reactions depend on specific conditions such as solvent choice and temperature.
The mechanism of action for Methyl 6-Bromo-5-isopropyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepine-8-carboxylate primarily relates to its potential role as a pharmacological agent. It may act by inhibiting specific enzymes or receptors involved in cellular signaling pathways.
Data from related compounds indicate that modifications to the structure can significantly influence biological activity. For instance, similar compounds have shown IC50 values in the nanomolar range against targets like anaplastic lymphoma kinase (ALK) .
Methyl 6-Bromo-5-isopropyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepine-8-carboxylate exhibits typical properties associated with organic compounds:
The compound's reactivity profile includes:
Relevant analyses such as melting point determination and spectral analysis (e.g., NMR and IR) would provide further insights into its physical properties.
Methyl 6-Bromo-5-isopropyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepine-8-carboxylate has potential applications in several scientific fields:
Its unique structural features make it a candidate for further investigation in drug discovery and development initiatives.
CAS No.: 61966-14-1
CAS No.: 109403-64-7
CAS No.: 22810-67-9
CAS No.: 137592-04-2
CAS No.: 72667-55-1
CAS No.: 17581-52-1